molecular formula C12H14O4 B14248351 3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate CAS No. 512789-12-7

3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate

Cat. No.: B14248351
CAS No.: 512789-12-7
M. Wt: 222.24 g/mol
InChI Key: ODVZXCBHJLICHV-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is an organic compound with a complex structure that includes a methoxyphenyl group and a prop-2-en-1-yl methyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with propargyl alcohol in the presence of a base to form the corresponding propargyl ether. This intermediate is then subjected to a carbonate formation reaction using methyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but with additional methoxy groups.

    3-(4-Methoxyphenyl)prop-2-yn-1-ol: Another related compound with a prop-2-yn-1-ol moiety instead of a carbonate group.

Uniqueness

3-(2-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

512789-12-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(2-methoxyphenyl)prop-2-enyl methyl carbonate

InChI

InChI=1S/C12H14O4/c1-14-11-8-4-3-6-10(11)7-5-9-16-12(13)15-2/h3-8H,9H2,1-2H3

InChI Key

ODVZXCBHJLICHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CCOC(=O)OC

Origin of Product

United States

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